molecular formula C25H28N2O6 B3091439 (r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 1217723-28-8

(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B3091439
CAS RN: 1217723-28-8
M. Wt: 452.5 g/mol
InChI Key: QXTDDEUDYKMSQN-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Development

This compound is integral to the synthesis of novel piperazine derivatives, which are evaluated for their potential as inhibitors or activators in biochemical pathways. For instance, the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors involves the optimization of substituents, leading to compounds with significant inhibitory activities in enzyme and cell-based assays, as well as in vivo efficacy in reducing hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).

Crystal Engineering and Thermochemistry

The compound's derivatives have been explored in crystal engineering, contributing to the understanding of crystal packing, supramolecular organization, and thermochemical properties. Research in this area involves synthesizing piperazine derivatives with varying alkyl chain lengths and studying their crystallization, molecular interactions, and thermal behavior. This work aids in the design of materials with desired physical properties for applications in solid-state chemistry and materials science (Wells et al., 2012).

Radiochemistry and Imaging Agents

In radiochemistry, derivatives of this compound are used to develop new mixed ligand fac-tricarbonyl complexes for potential applications in diagnostic imaging. The synthesis and characterization of these complexes involve exploring their chemical and physical properties, stability, and suitability for labeling bioactive molecules. Such research has implications for improving diagnostic tools and methodologies in medical imaging (Mundwiler et al., 2004).

Antibacterial and Anthelmintic Activity

Compounds synthesized using this chemical as a precursor have been evaluated for their antibacterial and anthelmintic activities. The characterization and biological evaluation involve determining the efficacy of these compounds against various bacterial strains and parasites, contributing to the search for new therapeutic agents (Sanjeevarayappa et al., 2015).

Luminescent Materials

Research into the synthesis and properties of (fluoren-9-ylidene)methanedithiolato complexes of gold showcases the application of this compound in developing luminescent materials. These studies focus on the synthesis, luminescence properties, and potential applications of these complexes in optoelectronic devices and sensors (Vicente et al., 2004).

properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTDDEUDYKMSQN-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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